
Isoquinoline-7-carboxamide
Overview
Description
Isoquinoline-7-carboxamide is a heterocyclic aromatic compound that features a benzene ring fused to a pyridine ring, with a carboxamide group attached at the 7th position of the isoquinoline structure. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline-7-carboxamide can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetaldehyde diethyl acetal in an acidic medium to form isoquinoline . The carboxamide group can then be introduced through subsequent reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-7-carboxamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
The major products formed from these reactions include N-oxides, reduced isoquinoline derivatives, and substituted isoquinoline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Isoquinoline-7-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isoquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, certain isoquinoline carboxamide derivatives inhibit the MAPKs/NF-κB pathway, leading to reduced production of pro-inflammatory mediators and inhibition of cell migration . Additionally, some isoquinoline derivatives induce mitochondrial toxicity through the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells .
Comparison with Similar Compounds
Isoquinoline-7-carboxamide can be compared with other similar compounds, such as:
Quinoline-7-carboxamide: Similar structure but with a nitrogen atom at a different position, leading to different chemical properties and biological activities.
Isoquinoline-1-carboxamide: Another isoquinoline derivative with the carboxamide group at the 1st position, showing different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying various biochemical pathways.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important subject of study for developing new synthetic methodologies and therapeutic agents.
Properties
IUPAC Name |
isoquinoline-7-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)8-2-1-7-3-4-12-6-9(7)5-8/h1-6H,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGLAPZYXTXDGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726972 | |
Record name | Isoquinoline-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158755-26-0 | |
Record name | Isoquinoline-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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